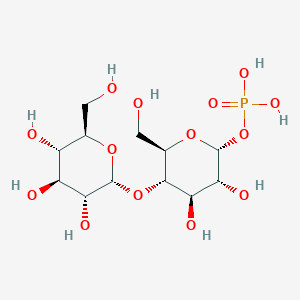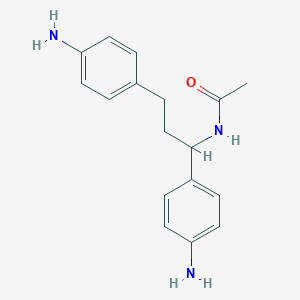![molecular formula C16H14OS B231570 [(4-Phenyl-1,3-butadienyl)sulfinyl]benzene](/img/structure/B231570.png)
[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene is a compound that has been studied extensively for its potential applications in scientific research. It is a member of the sulfinylbenzene family and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of [(4-Phenyl-1,3-butadienyl)sulfinyl]benzene is not fully understood, but it is believed to interact with reactive oxygen species to produce a fluorescent signal. It may also have other effects on cellular processes that are not yet fully understood.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate cellular signaling pathways. It has also been shown to have antioxidant properties and may help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [(4-Phenyl-1,3-butadienyl)sulfinyl]benzene in lab experiments is its fluorescent properties, which make it useful for detecting reactive oxygen species in cells. However, its complex synthesis process and potential toxicity may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on [(4-Phenyl-1,3-butadienyl)sulfinyl]benzene. One area of focus could be on improving its synthesis process to make it more accessible for use in lab experiments. Additionally, further studies could be conducted to better understand its mechanism of action and potential therapeutic applications. Finally, research could be conducted to explore the use of other sulfinylbenzene compounds for similar purposes.
Métodos De Síntesis
The synthesis of [(4-Phenyl-1,3-butadienyl)sulfinyl]benzene is a complex process that involves several steps. The first step is the preparation of 4-phenyl-1,3-butadiene, which is then reacted with sulfur dioxide and oxygen to form the sulfinyl group. The resulting product is then purified and isolated.
Aplicaciones Científicas De Investigación
[(4-Phenyl-1,3-butadienyl)sulfinyl]benzene has been studied for a number of potential applications in scientific research. One area of focus has been its use as a fluorescent probe for detecting reactive oxygen species in cells. It has also been investigated for its potential as a therapeutic agent for treating cancer and other diseases.
Propiedades
Fórmula molecular |
C16H14OS |
|---|---|
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
[(1E,3Z)-4-(benzenesulfinyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H14OS/c17-18(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-14H/b11-7+,14-8- |
Clave InChI |
CXUHCOXHJOMDIX-IRRVLEPVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C\S(=O)C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C=CC=CS(=O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CS(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
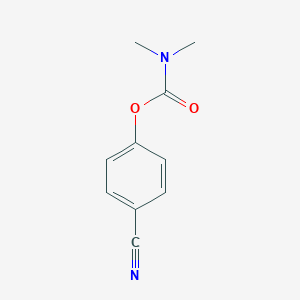

![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
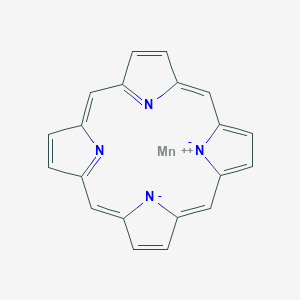
![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)

![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)
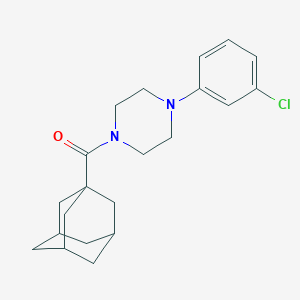
![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
